Monodictyochromone B

Description

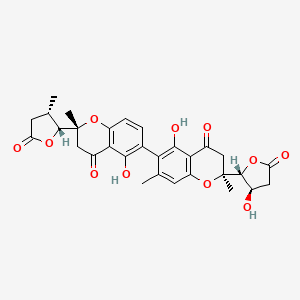

Monodictyochromone B is a dimeric chromanone isolated from the marine-derived fungus Monodictys putredinis (Wallr.) S. Hughes. Structurally, it consists of two modified xanthone-derived units linked in a unique dimeric configuration, distinguishing it from monomeric chromanones commonly found in fungal metabolites . Initial studies revealed its ability to modulate pathways associated with oxidative stress and apoptosis, suggesting utility in preventing carcinogenesis . Its discovery underscores the metabolic diversity of marine fungi, particularly within the Monodictys genus, which has also yielded antimicrobial agents such as those from Monodictys castaneae .

Properties

Molecular Formula |

C30H30O11 |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

(2S)-5-hydroxy-6-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one |

InChI |

InChI=1S/C30H30O11/c1-12-7-19-24(17(33)11-30(4,41-19)28-15(31)9-21(35)39-28)26(37)22(12)14-5-6-18-23(25(14)36)16(32)10-29(3,40-18)27-13(2)8-20(34)38-27/h5-7,13,15,27-28,31,36-37H,8-11H2,1-4H3/t13-,15+,27+,28+,29+,30-/m0/s1 |

InChI Key |

YSURVZRGQKOUAG-QXBVHLSASA-N |

Isomeric SMILES |

C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)O[C@](CC5=O)(C)[C@H]6[C@@H](CC(=O)O6)O)O)C |

Canonical SMILES |

CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)OC(CC5=O)(C)C6C(CC(=O)O6)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Monodictyochromone B is typically isolated from the marine-derived fungus Monodictys putredinis. The isolation process involves culturing the fungus, followed by extraction and purification of the compound using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation of Monodictys putredinis, followed by extraction and purification processes. Optimization of fermentation conditions, such as temperature, pH, and nutrient supply, would be crucial to maximize yield. Advanced chromatographic techniques, such as high-performance liquid chromatography, would be employed for purification .

Chemical Reactions Analysis

Structural Basis for Reactivity

Monodictyochromone B (C₃₀H₃₀O₁₁) features two modified xanthone units linked via a chromanone scaffold, with hydroxyl, ketone, and ether functional groups . Key reactive sites include:

-

Phenolic hydroxyl groups : Prone to oxidation, methylation, and glycosylation.

-

Ketone groups : Participate in reductions and nucleophilic additions.

-

Ether linkages : Susceptible to acid-catalyzed cleavage.

Oxidation Reactions

Phenolic hydroxyl groups undergo oxidation to quinones under aerobic conditions, particularly in the presence of cytochrome P450 enzymes . This reaction is critical for its inhibitory activity against CYP1A (IC₅₀ = 7.5 µM) .

Example Reaction:

Reduction Reactions

The ketone groups in the chromanone moiety can be reduced to secondary alcohols using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Conditions:

-

NaBH₄ in methanol (25°C, 2 hours).

-

H₂/Pd-C in tetrahydrofuran (room temperature, 1 atm).

Hydrolysis Reactions

Acid-catalyzed hydrolysis cleaves ether linkages, yielding monomeric xanthone units. For example, treatment with HCl (1M, 60°C) results in depolymerization .

Products:

-

Monomeric xanthone derivatives (e.g., 2-hydroxy-6-methylbenzoic acid).

Biotransformation in Living Systems

This compound undergoes enzymatic modifications in biological environments :

-

Glutathione (GSH) conjugation : Thiol groups in GSH react with electrophilic sites, enhancing detoxification.

-

NAD(P)H:quinone reductase (QR) induction : Increases QR activity (CD = 24.8 µM), facilitating reduction of quinones to less toxic hydroquinones .

Esterification

Hydroxyl groups react with acetyl chloride to form acetylated derivatives, improving lipid solubility.

Conditions:

-

Acetyl chloride, pyridine, 0°C, 12 hours.

-

Yield: ~85%.

Glycosylation

Sugar moieties (e.g., glucose) can be attached via Mitsunobu reactions to enhance bioavailability.

Example:

Mechanistic Insights

-

Electrophilic aromatic substitution : Occurs at electron-rich positions of the xanthone rings, facilitating halogenation or nitration .

-

Pericyclic reactions : The conjugated π-system allows [4+2] cycloadditions under photochemical conditions .

Stability and Degradation

This compound is stable in neutral aqueous solutions but degrades under:

Scientific Research Applications

Monodictyochromone B has several scientific research applications:

Chemistry: It serves as a model compound for studying chromanone derivatives and their reactivity.

Biology: The compound’s inhibitory activity against cytochrome P450 enzymes makes it valuable for studying enzyme inhibition mechanisms.

Medicine: Due to its antineoplastic properties, this compound is being investigated for its potential use in cancer therapy.

Mechanism of Action

Monodictyochromone B exerts its effects primarily through the inhibition of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various organic substances. By inhibiting these enzymes, this compound can interfere with the metabolic pathways of cancer cells, potentially leading to their death. The compound’s molecular targets include specific isoforms of cytochrome P450, and its inhibitory activity is mediated through binding to the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and structural characteristics of Monodictyochromone B can be contextualized by comparing it with two functionally and taxonomically related compounds: Halosmysin A (antileukemic) and lactones from Helicascus kanaloanus (antimicrobial). These comparisons highlight the interplay between structural features, biological activity, and fungal origin.

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Functional Divergence

- This compound vs. Halosmysin A: Despite both originating from marine fungi, their structural classes differ significantly. This compound’s dimeric chromanone scaffold enables dual-site interactions with cellular targets, whereas Halosmysin A’s polyketide backbone facilitates DNA binding. This structural divergence correlates with their distinct mechanisms: oxidative stress induction vs. DNA disruption .

- This compound vs. Helicascus lactones: The lactones’ macrocyclic structure grants membrane permeability, enhancing antimicrobial efficacy. In contrast, this compound’s planar chromanone dimer may favor intercalation with intracellular enzymes or receptors .

Taxonomic and Metabolic Insights

- Fungal Genus-Specific Trends: Monodictys species produce both chromanones (e.g., this compound) and antimicrobial agents, suggesting metabolic versatility. In contrast, Helicascus specializes in lactones, reflecting niche adaptation .

- Activity vs. Structural Similarity: As noted in broader studies, structural similarity (e.g., Tanimoto coefficient ≥0.85) only weakly predicts functional overlap (30% activity correlation) .

Research Implications

- Drug Development: this compound’s dimeric structure offers a template for designing multi-target chemopreventive agents, whereas Helicascus lactones could inspire narrow-spectrum antimicrobials.

Q & A

Q. What experimental methodologies are recommended for isolating Monodictyochromone B from natural sources?

Isolation requires a systematic approach combining extraction (e.g., solvent partitioning), chromatographic separation (e.g., HPLC, TLC), and spectroscopic monitoring. Key steps include:

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation relies on complementary analytical techniques:

- NMR spectroscopy (1D/2D experiments for carbon-proton correlations) to assign stereochemistry.

- X-ray crystallography for absolute configuration determination.

- Comparison with literature data (e.g., UV-Vis absorption maxima, specific rotation) to verify consistency. Journals require full spectral datasets in supplementary materials for peer review .

Q. What statistical approaches are suitable for preliminary bioactivity screening of this compound?

- Dose-response assays (e.g., IC₅₀ calculations) using nonlinear regression models.

- Positive/negative controls to validate assay sensitivity.

- Replication (n ≥ 3) to account for biological variability, as emphasized in ethical guidelines for experimental rigor .

Advanced Research Questions

Q. How should researchers design studies to evaluate the mechanism of action of this compound while minimizing false discoveries?

- Hypothesis-driven workflows : Combine in silico molecular docking with in vitro target validation (e.g., enzyme inhibition assays).

- False Discovery Rate (FDR) control : Apply the Benjamini-Hochberg procedure (α = 0.05) to adjust p-values in high-throughput screens .

- Orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) to confirm target specificity .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Meta-analysis : Systematically compare variables such as assay conditions (pH, temperature), cell lines, and compound purity.

- Lasso regression : Identify confounding factors (e.g., solvent choice, incubation time) that disproportionately influence activity outcomes .

- Inter-laboratory validation : Collaborate to standardize protocols, as recommended for multi-center trials .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Retrosynthetic analysis : Prioritize modular routes enabling late-stage diversification (e.g., Suzuki coupling for aryl modifications).

- Reaction optimization : Use design of experiments (DoE) to test catalysts, solvents, and temperatures efficiently.

- Data sharing : Publish synthetic protocols with step-by-step yields and characterization data to accelerate SAR validation .

Q. How should researchers address low reproducibility in this compound’s reported pharmacokinetic properties?

- Standardized ADME assays : Adhere to guidelines for plasma stability, protein binding, and Caco-2 permeability assays.

- Open-access datasets : Share raw chromatographic traces and pharmacokinetic curves to enable cross-validation .

- Machine learning : Train models on published data to predict absorption liabilities and guide structural optimization .

Methodological Considerations

- Data transparency : Journals mandate full experimental details (e.g., NMR shifts, assay conditions) in supplementary materials to ensure reproducibility .

- Ethical rigor : Justify sample sizes using power analysis (α = 0.05, β = 0.2) and consult statistical experts during study design .

- Interdisciplinary collaboration : Integrate chemical synthesis, bioinformatics, and systems biology to address complex mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.